A Technical Guide to 5'-O-DMT-N4-Bz-2'-F-dC: A Modified Nucleoside for Advanced Oligonucleotide Therapeutics
A Technical Guide to 5'-O-DMT-N4-Bz-2'-F-dC: A Modified Nucleoside for Advanced Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-O-DMT-N4-Bz-2'-F-dC, a crucial building block in the synthesis of therapeutic oligonucleotides. We delve into its chemical properties, its role in enhancing the stability and efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), and detailed protocols for its incorporation and the subsequent analysis of the resulting modified oligonucleotides. This document is intended to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, pharmacology, and drug development, offering both foundational knowledge and practical guidance for the application of this modified nucleoside in cutting-edge therapeutic strategies.
Introduction to 5'-O-DMT-N4-Bz-2'-F-dC
5'-O-DMT-N4-Bz-2'-F-dC is a chemically modified deoxycytidine nucleoside analog. Its structure is characterized by three key modifications to the standard deoxycytidine molecule:
-
A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile protecting group is essential for automated solid-phase oligonucleotide synthesis. It protects the 5'-hydroxyl group during the coupling of phosphoramidites, preventing self-polymerization, and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
An N4-Benzoyl (Bz) group: This base-labile group protects the exocyclic amine of the cytosine base. This protection is necessary to prevent unwanted side reactions during the oligonucleotide synthesis process.
-
A 2'-Fluorine (2'-F) modification: The substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom is a critical modification for therapeutic oligonucleotides. This modification confers several advantageous properties, including increased nuclease resistance and enhanced binding affinity to target RNA sequences.
These modifications make 5'-O-DMT-N4-Bz-2'-F-dC a vital phosphoramidite (B1245037) monomer for the synthesis of stabilized and highly specific oligonucleotides for a range of therapeutic applications, including antisense therapy and RNA interference.
Physicochemical Properties
A summary of the key physicochemical properties of 5'-O-DMT-N4-Bz-2'-F-dC is presented in the table below.
| Property | Value |
| Chemical Formula | C37H34FN3O7 |
| Molecular Weight | 651.68 g/mol |
| CAS Number | 146954-77-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in acetonitrile, dichloromethane |
| Storage | -20°C, under inert atmosphere |
Impact of the 2'-Fluoro Modification on Oligonucleotide Properties
The introduction of a fluorine atom at the 2' position of the sugar moiety has profound effects on the properties of the resulting oligonucleotide. These enhancements are critical for the development of effective nucleic acid-based therapeutics.
Enhanced Nuclease Resistance
Oligonucleotides are susceptible to degradation by nucleases present in biological fluids. The 2'-fluoro modification provides steric hindrance and alters the sugar pucker, making the phosphodiester backbone less accessible to nuclease cleavage. When combined with a phosphorothioate (B77711) (PS) backbone, the 2'-F modification synergistically increases the oligonucleotide's half-life in serum, a crucial factor for in vivo applications. While specific half-life values are sequence and context-dependent, studies have consistently shown a significant increase in stability for 2'-F modified oligonucleotides compared to their unmodified counterparts.
Increased Binding Affinity and Thermal Stability
The electronegativity of the fluorine atom influences the sugar conformation, favoring a C3'-endo pucker, which is characteristic of A-form helices (RNA-like). This pre-organization of the sugar moiety leads to a more favorable entropy of binding when the oligonucleotide hybridizes with its target RNA. The result is a significant increase in the thermal stability (Tm) of the duplex.
| Duplex Type | Change in Melting Temperature (Tm) per 2'-F Modification |
| 2'-F-Oligonucleotide : RNA | ~ +2.0 °C |
| 2'-F-Oligonucleotide : DNA | ~ +1.3 °C |
Note: These values are approximate and can vary depending on the sequence, salt concentration, and other experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of oligonucleotides containing 5'-O-DMT-N4-Bz-2'-F-dC and for the subsequent evaluation of their key properties.
Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry
The incorporation of 5'-O-DMT-N4-Bz-2'-F-dC into an oligonucleotide is achieved through standard automated solid-phase synthesis. The process involves a series of repeated cycles, with each cycle adding one nucleotide to the growing chain.
Materials:
-
5'-O-DMT-N4-Bz-2'-F-dC phosphoramidite
-
Other required phosphoramidites (A, G, T, etc.)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solution (e.g., Acetic anhydride/lutidine/THF)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Deprotection (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support by treatment with the deblocking solution. The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency.
-
Coupling: The 5'-O-DMT-N4-Bz-2'-F-dC phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
These four steps are repeated for each nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the benzoyl and other base-protecting groups, as well as the phosphate-protecting groups, are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The synthesized oligonucleotide is purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature of a duplex formed by the 2'-F modified oligonucleotide and its complementary strand.
Materials:
-
Purified 2'-F modified oligonucleotide
-
Purified complementary DNA or RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Anneal the 2'-F modified oligonucleotide and its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve (the maximum of the first derivative).[1]
Nuclease Stability Assay
Objective: To assess the resistance of the 2'-F modified oligonucleotide to degradation by nucleases.
Materials:
-
Purified 2'-F modified oligonucleotide
-
Control unmodified oligonucleotide
-
Fetal Bovine Serum (FBS) or specific exonucleases (e.g., snake venom phosphodiesterase for 3' exonuclease activity)
-
Incubation buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment or HPLC
Procedure:
-
Incubate a known amount of the 2'-F modified oligonucleotide and the control oligonucleotide in 50% FBS or with a specific nuclease at 37°C.[2][3]
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).
-
Analyze the integrity of the oligonucleotides at each time point by PAGE or HPLC.
-
The percentage of intact oligonucleotide is quantified and plotted against time to determine the half-life.
RNase H Cleavage Assay
Objective: To evaluate the ability of a 2'-F modified antisense oligonucleotide "gapmer" to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Purified 2'-F modified "gapmer" ASO (with a central DNA "gap")
-
Target RNA transcript (often radiolabeled or fluorescently labeled)
-
Recombinant RNase H
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
PAGE equipment
Procedure:
-
Anneal the ASO to the target RNA by heating and slow cooling.
-
Initiate the reaction by adding RNase H to the annealed duplex.[4][5]
-
Incubate at 37°C.
-
Take aliquots at different time points and quench the reaction.
-
Analyze the cleavage products by denaturing PAGE. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.
In Vitro siRNA Knockdown Experiment
Objective: To assess the gene silencing efficacy of an siRNA duplex containing 2'-F modifications.
Materials:
-
2'-F modified siRNA duplex targeting a specific mRNA
-
Control siRNA (non-targeting)
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipofectamine)
-
Reagents for qPCR (to measure mRNA levels) or Western blotting (to measure protein levels)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for a specified period (e.g., 24-72 hours).[6][7]
-
Harvest the cells and isolate RNA or protein.
-
Quantify the target mRNA levels using qPCR or the target protein levels using Western blotting.
-
Compare the expression levels in cells treated with the 2'-F modified siRNA to those treated with the control siRNA to determine the percentage of knockdown.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes where 5'-O-DMT-N4-Bz-2'-F-dC plays a role through its incorporation into therapeutic oligonucleotides.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Caption: Antisense Oligonucleotide (ASO) Mechanism of Action.
Caption: siRNA-Mediated RNA Interference (RNAi) Pathway.
Conclusion
5'-O-DMT-N4-Bz-2'-F-dC is a cornerstone of modern therapeutic oligonucleotide synthesis. The 2'-fluoro modification it carries imparts superior nuclease resistance and binding affinity, properties that are essential for the development of potent and durable antisense and siRNA drugs. The well-established protocols for its incorporation via phosphoramidite chemistry and for the subsequent analysis of the resulting oligonucleotides provide a robust framework for both academic research and industrial drug development. As the field of nucleic acid therapeutics continues to advance, the strategic use of modified nucleosides like 5'-O-DMT-N4-Bz-2'-F-dC will remain critical to unlocking the full potential of this promising class of medicines.
References
- 1. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csb.vanderbilt.edu [csb.vanderbilt.edu]
